2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
Overview
Description
The compound “2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine” is a type of tertiary butyl ester . Tertiary butyl esters find large applications in synthetic organic chemistry .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .Chemical Reactions Analysis
Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Physical and Chemical Properties Analysis
The compound “this compound” has a refractive index of 1.409 (lit.) . It has a boiling point of 73 °C/15 mmHg (lit.) and a density of 0.912 g/mL at 25 °C (lit.) .Scientific Research Applications
Structural Analysis and Synthesis
- The compound and its derivatives have been synthesized and their structures have been confirmed through various techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) studies have been conducted to further investigate the molecular structures, revealing that the DFT-optimized structures are consistent with crystal structures determined by single crystal X-ray diffraction. The studies also delve into the molecular electrostatic potential and frontier molecular orbitals, highlighting some of the physicochemical properties of these compounds (Huang et al., 2021).
Medicinal Chemistry
- In the domain of medicinal chemistry, certain derivatives of the compound have been explored for antimalarial activity. JPC-3210, a compound structurally related to 2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine, has been identified as a lead compound due to its potent in vitro antimalarial activity against drug-resistant strains of Plasmodium falciparum and its favorable pharmacokinetic properties (Chavchich et al., 2016).
Material Science
- The compound's derivatives have been utilized in material science as well. For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, an intermediate of 1H-indazole derivatives, has been synthesized and its structure analyzed. This study not only confirmed the structure via spectroscopic techniques and X-ray diffraction but also performed DFT studies to analyze the molecular electrostatic potential and frontier molecular orbitals, contributing to the understanding of the physicochemical features of the compound (Ye et al., 2021).
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-12(2,3)18-11-16-8-10(9-17-11)15-19-13(4,5)14(6,7)20-15/h8-9H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRJVKNFXCGULH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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